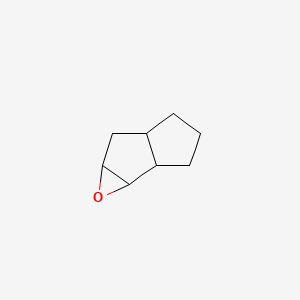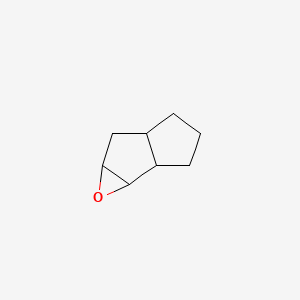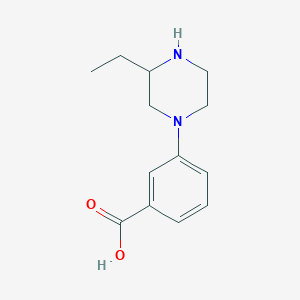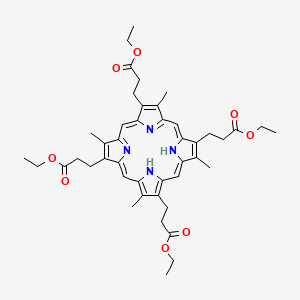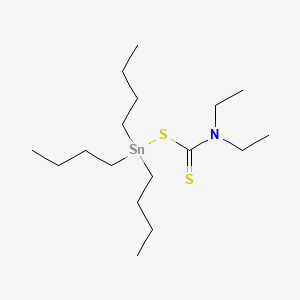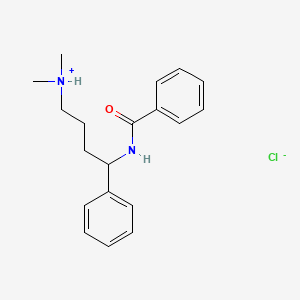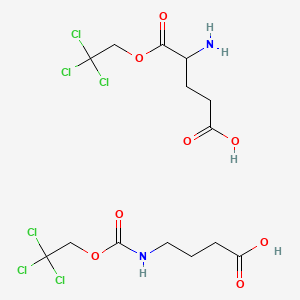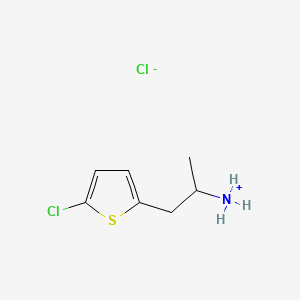
Ethylamine, 1-(5-chloro-2-thenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 1-(5-chloro-2-thenyl)-, hydrochloride: is a chemical compound with the molecular formula C6H9Cl2NS. It is also known by its IUPAC name, 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride . This compound is a derivative of ethylamine, where the ethyl group is substituted with a 5-chloro-2-thenyl group. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with ethylamine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is utilized in the preparation of heterocyclic compounds and other derivatives for various chemical studies.
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can be tested for their biological activities.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
- 1-(5-chloro-2-thienyl)ethan-1-amine
- 1-(5-chloro-2-thienyl)ethan-1-amine hydrochloride
- 1-(5-chloro-2-thienyl)ethan-1-amine sulfate
Uniqueness: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This makes it more soluble in water and suitable for various applications where solubility is a key factor. Its unique structure also imparts specific reactivity and biological activity, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
67482-58-0 |
|---|---|
Fórmula molecular |
C7H11Cl2NS |
Peso molecular |
212.14 g/mol |
Nombre IUPAC |
1-(5-chlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(9)4-6-2-3-7(8)10-6;/h2-3,5H,4,9H2,1H3;1H |
Clave InChI |
SSGLXSFEPIMCMF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(S1)Cl)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
